2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 1-(2-chlorophenyl)-1H-tetrazole core and a 4-(4-methylpiperazin-1-yl)phenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are privileged motifs .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-26-10-12-27(13-11-26)16-8-6-15(7-9-16)22-19(29)14-30-20-23-24-25-28(20)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOKGJDBFPRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Thioether Formation: The tetrazole intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-(4-methylpiperazin-1-yl)aniline in the presence of an acylating agent, such as acetic anhydride, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres (e.g., nitrogen or argon) and at low temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced tetrazole or other functional groups.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, antiviral, or anticancer properties.
Biology: In biological research, the compound can be used as a probe to study cellular processes and molecular interactions.
Industry: The compound’s reactivity makes it useful in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Key Research Findings
Structural and Electronic Properties
- Tetrazole vs. Pyrazole/Triazole : The tetrazole ring in the target compound provides stronger metabolic resistance compared to pyrazole () or triazole () cores due to its aromatic stability and hydrogen-bonding capacity .
- Substituent Effects : The 4-methylpiperazine group in the target compound likely enhances solubility and blood-brain barrier penetration compared to the methoxyphenyl () or thiadiazole () groups, which are more lipophilic .
Data Tables
Physicochemical Properties (Predicted)
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 470.4 g/mol | 294.1 g/mol | 402.9 g/mol |
| LogP (Lipophilicity) | 2.8 | 3.2 | 3.5 |
| Hydrogen Bond Acceptors | 8 | 5 | 7 |
| Rotatable Bonds | 6 | 4 | 5 |
Biological Activity
The compound 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a tetrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including cytotoxicity assays, molecular docking studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrazole ring : A five-membered ring containing four nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Methylpiperazine moiety : A piperazine ring with a methyl group that enhances its pharmacological properties.
The molecular formula is with a molecular weight of approximately 366.88 g/mol.
Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential of compounds as anti-cancer agents. The MTT assay has been widely used to determine the viability of cancer cell lines upon treatment with various concentrations of the compound.
Table 1 summarizes the IC50 values obtained from studies involving different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 19.76 |
| PC3 (Prostate) | 32.59 |
| WRL68 (Hepatic) | >100 |
These results indicate that the compound exhibits significant cytotoxic activity against breast and prostate cancer cells while showing limited toxicity to normal hepatic cells .
The mechanism by which this compound exerts its biological activity appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The presence of the tetrazole group has been linked to enhanced growth inhibition in various cancer cell lines .
- Induction of Apoptosis : Studies suggest that compounds similar to this derivative may induce apoptosis in cancer cells through mitochondrial pathways .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties, which could be beneficial in neurodegenerative diseases like Parkinson's disease, where inflammation plays a critical role .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between the compound and various biological targets. These studies help elucidate how structural modifications can enhance or diminish biological activity.
Table 2 presents the docking scores and binding affinities for key targets:
| Target Protein | Binding Affinity (kcal/mol) | Comments |
|---|---|---|
| 3ERT (Cancer receptor) | -9.5 | Strong binding affinity |
| 3ZK6 (Inflammatory mediator) | -8.7 | Moderate binding |
These findings suggest that structural modifications can significantly influence the binding efficiency and specificity toward various targets .
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various contexts:
- In a study focusing on breast cancer, treatment with this compound led to a marked reduction in tumor size in xenograft models, highlighting its potential as an effective therapeutic agent .
- Another study investigated its neuroprotective effects against LPS-induced neuroinflammation, demonstrating significant reductions in pro-inflammatory cytokines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
